molecular formula C11H20N2O B13450034 6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane

6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane

Katalognummer: B13450034
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: QFJJJVRRAKJHHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane is a bicyclic spiro compound that has garnered interest in the field of medicinal chemistry. This compound features a unique structure that includes a piperidine ring and an oxaspiroheptane moiety, making it a valuable building block for drug development and other chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction under basic conditions with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the removal of magnesium salts and the potential presence of partially hydrated oxalic acid, which complicates the determination of the actual content of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: A related compound with similar structural features.

    8-Oxa-3-azabicyclo[3.2.1]octane: Another bicyclic compound with comparable properties.

    1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester: A derivative with additional functional groups.

Uniqueness

6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane stands out due to its combination of a piperidine ring and an oxaspiroheptane moiety, which provides unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H20N2O

Molekulargewicht

196.29 g/mol

IUPAC-Name

6-(piperidin-4-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane

InChI

InChI=1S/C11H20N2O/c1-3-12-4-2-10(1)5-13-6-11(7-13)8-14-9-11/h10,12H,1-9H2

InChI-Schlüssel

QFJJJVRRAKJHHE-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1CN2CC3(C2)COC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.